(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the 6-position, forming 2-fluoro-6-nitrophenol.
Etherification: The nitrophenol is then reacted with (S)-3-chloropyrrolidine in the presence of a base to form the desired ether linkage, yielding (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and fluorine groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products
Reduction: (S)-3-(2-Fluoro-6-aminophenoxy)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Oxidation: Oxidized products, though specific examples are less documented.
Scientific Research Applications
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride
- 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride
Uniqueness
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific structural features, including the pyrrolidine ring and the stereochemistry at the 3-position. These characteristics can result in different chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.
Biological Activity
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenoxy group. This unique structure contributes to its distinct chemical properties and potential biological activities. The presence of the fluorine and nitro groups can significantly influence its binding affinity to various molecular targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, which can lead to various biochemical effects. The mechanism of action is influenced by the compound's structural features, particularly the substitution pattern on the pyrrolidine ring and the electronic properties imparted by the fluorine and nitro groups.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal activities against various microorganisms. The minimum inhibitory concentration (MIC) values for these compounds suggest that halogen substitutions enhance their bioactivity .
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Candida albicans | 16.69 - 78.23 |
These findings suggest that this compound may also possess similar antimicrobial properties due to its structural characteristics.
Antiparasitic Activity
In studies involving antiparasitic compounds, derivatives containing pyrrolidine rings have demonstrated efficacy against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. The SAR studies indicate that specific substitutions enhance potency against these pathogens . The compound's ability to interact with molecular targets involved in parasite metabolism could be an avenue for further exploration.
Case Studies and Research Findings
- Pyrrolidine Derivatives in Drug Discovery : A study highlighted the role of pyrrolidine derivatives in drug discovery, noting their versatility in binding to various targets, including dihydrofolate reductase (DHFR). This suggests that this compound may similarly interact with critical enzymes involved in disease pathways .
- Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives revealed promising antimicrobial activities, particularly against Gram-positive bacteria. The introduction of electron-withdrawing groups like nitro was found to enhance bioactivity, aligning with the functional groups present in this compound .
Comparison with Similar Compounds
This compound can be compared to other compounds with similar structures:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride | Piperidine ring with similar substitution | Different ring structure may alter biological activity |
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride | Methyl substitution on piperidine | Potentially different reactivity compared to pyrrolidine |
The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.
Properties
IUPAC Name |
(3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMJISBKJVZFO-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-33-3 | |
Record name | Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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